4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a benzodioxol group, a methyl group, an oxo group, an indeno group, a pyridine group, and a carbonitrile group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the benzodioxol group could be introduced through a condensation reaction, while the pyridine ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxol group would form a fused ring system with the indeno group, while the pyridine and carbonitrile groups would likely be attached to this core structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the oxo group could be reduced to a hydroxyl group, or the carbonitrile group could be hydrolyzed to a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the polar carbonitrile and oxo groups could increase its solubility in polar solvents .Mechanism of Action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure and shape to cells. Microtubules, made up of tubulin, are involved in several crucial cellular processes, including cell division and intracellular transport .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes a mitotic blockade, leading to cell apoptosis , which is a form of programmed cell death.
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal function of microtubules, affecting various biochemical pathways. This disruption can lead to the arrest of the cell cycle at the S phase , a period during which DNA replication occurs. This disruption can also induce apoptosis, leading to the death of cancer cells .
Pharmacokinetics
It’s worth noting that the compound’s efficacy against cancer cells suggests it has sufficient bioavailability to reach its target sites within the body .
Result of Action
The compound’s action results in the arrest of the cell cycle and the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells, contributing to its anticancer activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O3/c1-11-15(9-22)18(12-6-7-16-17(8-12)26-10-25-16)19-20(23-11)13-4-2-3-5-14(13)21(19)24/h2-8H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLHZIZERVLJAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC5=C(C=C4)OCO5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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